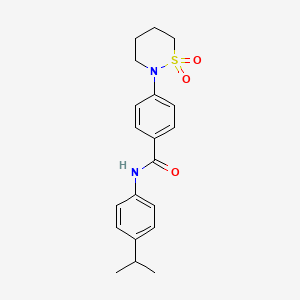

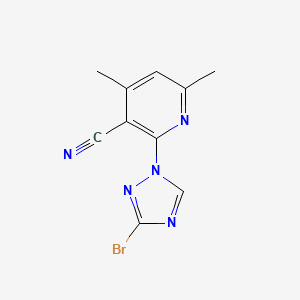

![molecular formula C8H12INO B2367106 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one CAS No. 2168445-09-6](/img/structure/B2367106.png)

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.4]octan-7-one.

Scientific Research Applications

Cycloaddition Reactions and Structural Analysis

Cycloaddition Reactions : 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one has been used in the [3+2] cycloaddition of methylenelactams with nitrones, producing diverse spirocyclic compounds (Chiaroni et al., 2000).

Diversity-Oriented Synthesis : This compound has been utilized in the synthesis of azaspirocycles, which are important in drug discovery. These azaspirocycles include 5-azaspiro[2.4]heptanes, [2.5]octanes, and [2.6]nonanes (Wipf et al., 2004).

Crystal and Molecular Structure Analysis : Studies have been conducted to determine the crystal and molecular structure of related azaspiro compounds, providing insights into their conformation and electronic properties (Zacharis & Trefonas, 1970).

Synthesis and Derivative Formation

Synthesis of Novel Derivatives : Research has focused on the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which are viewed as multifunctional and structurally diverse modules for drug discovery (Li et al., 2013).

Formation of Azabicyclo Compounds : There has been an exploration of rearrangements of spirocyclic epoxides, leading to the synthesis of 2-azabicyclo[3.1.0]hexanes, a novel class of compounds (Adamovskyi et al., 2014).

Reaction with Iodinating Agents : The compound has been involved in reactions with iodinating agents, leading to the formation of various iodinated azaspirocycles (Molchanov et al., 2003).

Antibacterial Activity and Peptide Synthesis

Antibacterial Drug Synthesis : It's been used in the design and synthesis of novel quinolines with potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Peptide Synthesis : The compound has facilitated the synthesis of novel dipeptide synthons, important for peptide synthesis and pharmaceutical research (Suter et al., 2000).

properties

IUPAC Name |

5-(iodomethyl)-6-azaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO/c9-5-6-8(2-1-3-8)4-7(11)10-6/h6H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRUCNLRUFLWNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)NC2CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

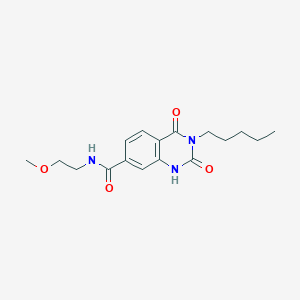

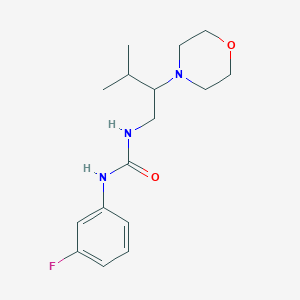

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

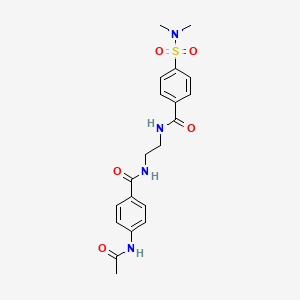

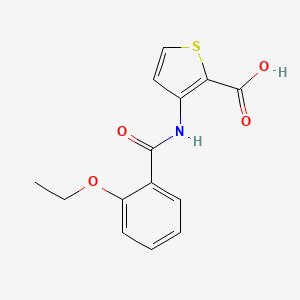

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

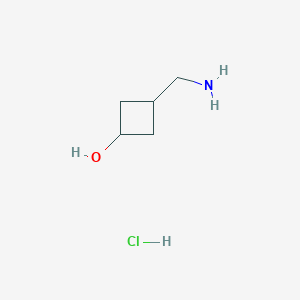

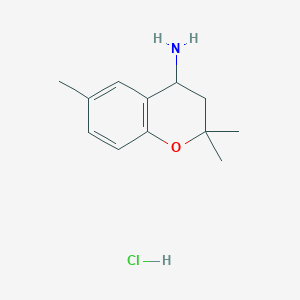

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)